molecular formula C18H18N2O4 B2593909 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921999-79-3

3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2593909
CAS RN: 921999-79-3
M. Wt: 326.352
InChI Key: GPMAFBKVHGHZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Pomeranz–Fritsch cyclization step, which involves the use of strong acids and elevated temperatures, can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base . This modification tolerates acid-sensitive functional groups in substrates and facilitates the synthesis of diverse 1,2-dihydroisoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å have been observed in similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the reactions of similar compounds. For instance, the strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base . This allows acetal activation under milder, more chemoselective conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, it has a molecular weight of 326.352.

Scientific Research Applications

Synthesis of Heterocycles

This compound can be used in the synthesis of heterocycles . The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Drug Research and Development

The compound is valuable in drug research and development due to its pharmaceutical and biological activities . More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .

Synthesis of Tetrahydroisoquinoline Derivatives

The compound can be used in the synthesis of tetrahydroisoquinoline derivatives . These derivatives have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

Treatment of Parkinson’s Disease

Tetrahydroisoquinoline carboxylic acids, which can be synthesized from this compound, have been used in the treatment of Parkinson’s disease .

Anti-Inflammatory, Anti-Viral, Anti-Fungal, and Anti-Cancer Compounds

Tetrahydroisoquinoline derivatives synthesized from this compound have been used in the development of anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds .

Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors

A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized from this compound, have been evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

Future Directions

The future directions in the research of this compound could involve exploring its potential applications in various fields. The synthesis process could also be optimized further to allow for more efficient production .

properties

IUPAC Name

3,5-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-14-8-12(9-15(10-14)24-2)18(22)19-13-4-5-16-11(7-13)3-6-17(21)20-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMAFBKVHGHZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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